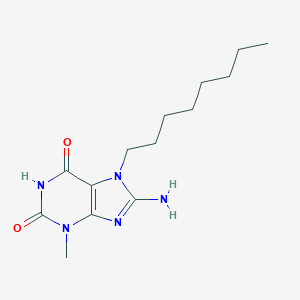
8-Amino-3-methyl-7-octylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-3-methyl-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 8th position, a methyl group at the 3rd position, and an octyl group at the 7th position on the purine ring, along with two keto groups at the 2nd and 6th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions starting from simpler purine derivatives. One common method includes:
Starting Material: The synthesis often begins with commercially available purine derivatives.
Alkylation: Introduction of the octyl group at the 7th position can be achieved through alkylation reactions using octyl halides under basic conditions.
Amination: The amino group at the 8th position can be introduced via nucleophilic substitution reactions using ammonia or amines.
Methylation: The methyl group at the 3rd position is typically introduced using methylating agents such as methyl iodide in the presence of a base.
Oxidation: The keto groups at the 2nd and 6th positions are introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydro derivatives with hydroxyl groups.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Amino-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Amino-3-methyl-7-octylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar structure but with three methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar structure with two methyl groups.
Theobromine (3,7-Dimethylxanthine): Similar structure with two methyl groups.
Uniqueness
8-Amino-3-methyl-7-octylpurine-2,6-dione is unique due to the presence of the octyl group, which imparts distinct lipophilic properties, potentially enhancing its ability to cross cell membranes and interact with lipid-rich environments. This structural uniqueness can lead to different biological activities and applications compared to other purine derivatives.
Eigenschaften
Molekularformel |
C14H23N5O2 |
|---|---|
Molekulargewicht |
293.36g/mol |
IUPAC-Name |
8-amino-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H2,15,16)(H,17,20,21) |
InChI-Schlüssel |
GKQQWIACELWCMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















